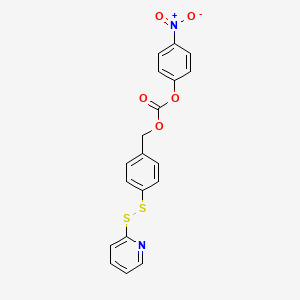

4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

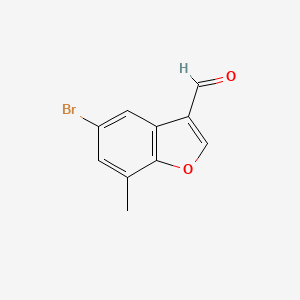

“4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate” is a compound that has been used in the field of nanomedicine . It is an aliphatic linker featuring a thiol-reactive 2-thiopyridine and an amine-reactive 4-nitrophenyl carbonate . It has been used as a bifunctional linker for antibody-drug-conjugation (ADC) .

Molecular Structure Analysis

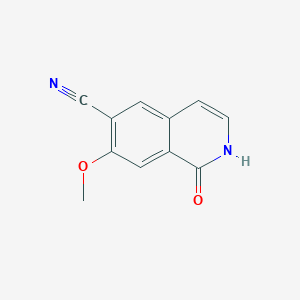

The molecular formula of “4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate” is C19H14N2O5S2 . The InChI code for this compound is 1S/C19H14N2O5S2/c22-19(26-16-8-6-15(7-9-16)21(23)24)25-13-14-4-10-17(11-5-14)27-28-18-3-1-2-12-20-18/h1-12H,13H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate” are not fully detailed in the available resources. It is known that it has a molecular weight of 414.46 and it is a solid or semi-solid or liquid or lump .Applications De Recherche Scientifique

Antibody-Drug Conjugation (ADC)

4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate: is used as a bifunctional linker in the development of ADCs . ADCs are targeted cancer therapies that deliver cytotoxic drugs directly to tumor cells. The compound acts as a bridge between the antibody and the drug, allowing for precise targeting and controlled release of the therapeutic agent.

Drug Delivery Systems

This compound is instrumental in creating dendrimer-drug nanomedicines . It has been used to conjugate N-acetyl-l-cysteine (NAC) to poly(amidoamine) dendrimers, enhancing the delivery of drugs across the blood-brain barrier. This application is particularly promising for treating neuroinflammatory conditions like cerebral palsy.

Synthesis of Organic Molecules

The compound serves as a reagent in organic synthesis, facilitating the construction of complex organic molecules . Its ability to form disulfide bonds with other thiol-containing compounds makes it valuable for synthesizing molecules with specific structural requirements.

Pharmacokinetics and Drug Metabolism Studies

Due to its inhibitory effects on various cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4 , this compound is used in pharmacokinetic studies to understand drug metabolism and interactions within the body.

Chemical Biology Research

In chemical biology, 4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate is utilized to study protein-protein interactions and the role of disulfide bonds in biological processes . Its reactivity with thiols allows researchers to probe the function of cysteine residues in proteins.

Material Science

The compound’s ability to form stable disulfide linkages is exploited in material science for the development of novel materials with enhanced properties . These materials have potential applications in various industries, including electronics, coatings, and biotechnology.

Mécanisme D'action

Target of Action

Similar compounds have been used as linkers in antibody-drug conjugates (adcs) . In this context, the compound would be designed to bind to a specific antibody, which in turn targets a specific antigen on the surface of a disease cell .

Mode of Action

As a potential linker in adcs, it would be expected to facilitate the delivery of a cytotoxic drug to the target cells . The compound would be cleaved once inside the target cell, releasing the drug to exert its cytotoxic effect .

Biochemical Pathways

As part of an ADC, the compound’s role would be primarily in drug delivery rather than directly affecting biochemical pathways .

Pharmacokinetics

As part of an adc, the compound would be expected to influence the absorption, distribution, metabolism, and excretion (adme) of the attached drug . The compound’s impact on bioavailability would depend on its stability, solubility, and the efficiency of its cleavage within the target cell .

Result of Action

As a component of an ADC, the compound would facilitate the delivery of a cytotoxic drug to the target cells, leading to cell death .

Action Environment

Factors such as ph, temperature, and the presence of specific enzymes could potentially affect the stability of the compound and its ability to release the attached drug .

Propriétés

IUPAC Name |

(4-nitrophenyl) [4-(pyridin-2-yldisulfanyl)phenyl]methyl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O5S2/c22-19(26-16-8-6-15(7-9-16)21(23)24)25-13-14-4-10-17(11-5-14)27-28-18-3-1-2-12-20-18/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPDVXLDCQQMEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2926539.png)

![(Z)-N-(4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide](/img/structure/B2926542.png)

![5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2926551.png)

![1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2926559.png)

![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2926560.png)

![N-[(1R,2R)-2-Hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B2926561.png)